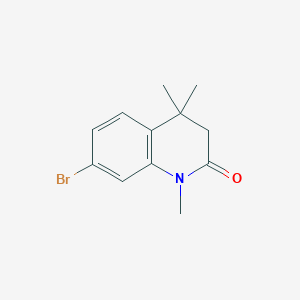

7-Bromo-1,4,4-trimethyl-3,4-dihydroquinolin-2(1H)-one

説明

The compound 7-Bromo-1,4,4-trimethyl-3,4-dihydroquinolin-2(1H)-one is a brominated quinoline derivative. Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry. Although the specific compound is not directly mentioned in the provided papers, the related structures and their synthesis can offer insights into its chemical behavior and potential applications.

Synthesis Analysis

The synthesis of brominated quinoline derivatives can be complex, involving multiple steps and reagents. For example, the synthesis of 7-bromo-5-iodo-4-oxo-1,4-dihydroquinoline-2-carboxylic acid was achieved using a modified Conrad-Limpach procedure followed by a nucleophilic non-isotopic exchange . Similarly, the synthesis of 7-bromo-1,2,3,4-tetrahydroisoquinoline involved lithiation of 2-methylarylidene-tert-butylamines, formylation, reductive amination in one-pot, and removal of the tert-butyl group from the nitrogen . These methods could potentially be adapted for the synthesis of this compound by altering the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of brominated quinoline derivatives is characterized by the presence of bromine, which can significantly influence the electronic properties of the molecule. For instance, the structure analysis of 7-Bromoquinolin-8-ol revealed that bromination occurred at the 7-position and that the molecules pack as hydrogen-bonded dimers in the solid state due to intermolecular and weak intramolecular O-H...N hydrogen bonds . This suggests that the bromine atom in the this compound could also play a role in its molecular interactions and stability.

Chemical Reactions Analysis

Brominated quinoline derivatives can undergo various chemical reactions. For example, a compound with a similar structure underwent thermal rearrangement into quinazolin-2-aldehyde when heated, and it also rearranged into a 3-amino-2-quinolone derivative when heated with manganese(III) acetate in acetic acid . These reactions indicate that the bromine atom can act as a reactive site for further chemical transformations, which could be applicable to the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated quinoline derivatives can be influenced by the presence of substituents and the position of the bromine atom. The increased solubility and low fluorescence of BHQ, a photolabile protecting group based on 8-bromo-7-hydroxyquinoline, make it useful as a caging group for biological messengers . These properties suggest that this compound may also possess unique solubility and fluorescence characteristics that could be advantageous in biological applications.

科学的研究の応用

Resonance Raman Characterization

The derivative 8-bromo-7-hydroxyquinolinyl group (BHQ) of 7-hydroxyquinoline, closely related to 7-Bromo-1,4,4-trimethyl-3,4-dihydroquinolin-2(1H)-one, exhibits unique properties in aqueous solutions. Resonance Raman spectroscopy was used to explore these properties, revealing insights into the ground-state species in various solutions, including their forms and tautomeric species (An et al., 2009).

Electrophilic Substitution Chemistry

The compound has been used in the field of organic synthesis, specifically in electrophilic substitution reactions. Lithiation of this compound followed by reaction with a range of electrophiles results in the formation of various substituted dihydroquinolinones, demonstrating its versatility in organic synthesis (Bouclé Sébastien et al., 2010).

Photochromic Applications

In the development of photochromic materials, derivatives of this compound, such as halogen-substituted spiro[indoline-2,2′-2H-pyrano[3,2-h]quinolines], have been investigated. Their thermal and photo-induced isomerization properties were studied using NMR and UV spectroscopy (Voloshin et al., 2008).

Photolabile Protecting Group

This compound's derivatives, specifically 8-bromo-7-hydroxyquinoline (BHQ), have been synthesized and studied for their photochemistry. BHQ serves as a photolabile protecting group for carboxylic acids, demonstrating effectiveness in single and multiphoton-induced photolysis, useful in biological applications (Fedoryak & Dore, 2002).

特性

IUPAC Name |

7-bromo-1,4,4-trimethyl-3H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrNO/c1-12(2)7-11(15)14(3)10-6-8(13)4-5-9(10)12/h4-6H,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJEMJEBPOSVJOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)N(C2=C1C=CC(=C2)Br)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90601404 | |

| Record name | 7-Bromo-1,4,4-trimethyl-3,4-dihydroquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90601404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

129790-06-3 | |

| Record name | 7-Bromo-1,4,4-trimethyl-3,4-dihydroquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90601404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

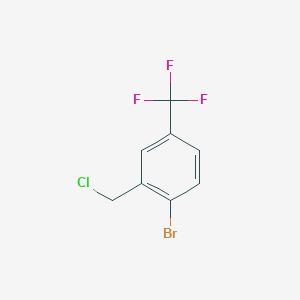

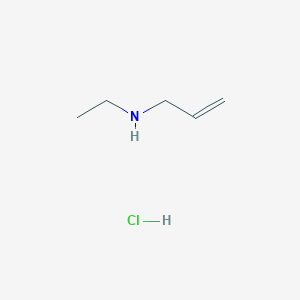

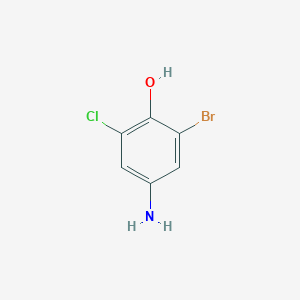

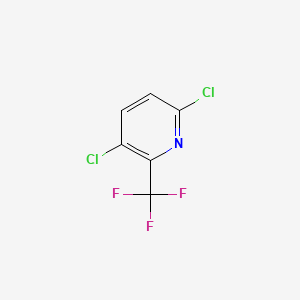

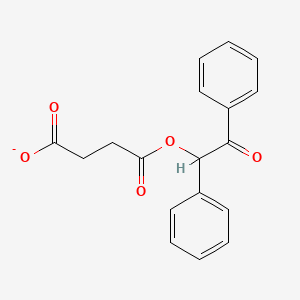

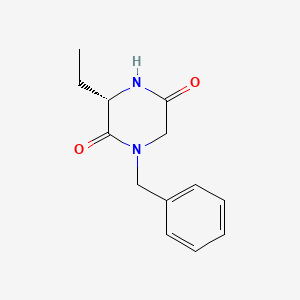

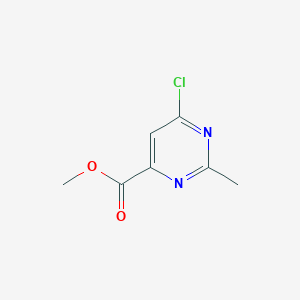

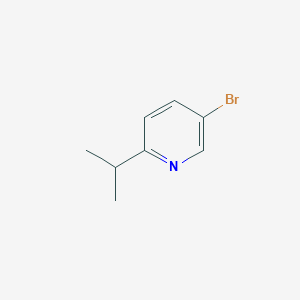

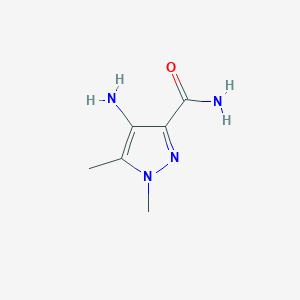

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzoic acid, 3,4-bis[(ethoxycarbonyl)oxy]-](/img/structure/B1286631.png)